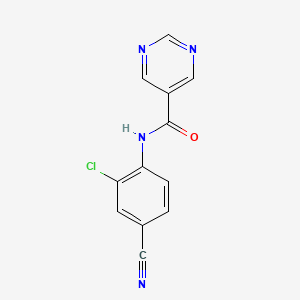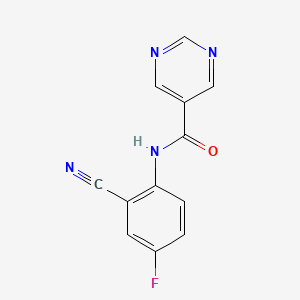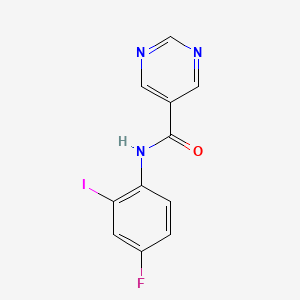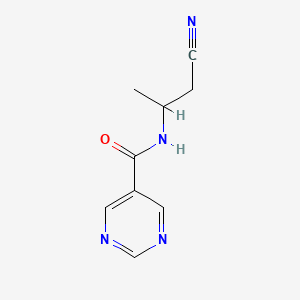
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, also known as CC-671, is a compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide activates the enzyme AMPK, which is involved in glucose metabolism and energy balance. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide inhibits the activity of the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide induces DNA damage and apoptosis in cancer cells. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide improves glucose uptake and utilization in skeletal muscles and adipose tissues. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has some limitations, including its relatively low potency and selectivity towards specific molecular targets.
Direcciones Futuras
There are several future directions for N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research, including the development of more potent and selective analogs, the investigation of the pharmacokinetic and pharmacodynamic properties of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide, and the evaluation of its therapeutic potential in clinical trials. Additionally, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide research could be expanded to other disease areas, such as neurodegenerative disorders and infectious diseases.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide involves the reaction of 2-chloro-4-cyanophenylamine with ethyl cyanoacetate, followed by the cyclization of the resulting intermediate with urea. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In diabetes research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-3-8(4-14)1-2-11(10)17-12(18)9-5-15-7-16-6-9/h1-3,5-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWVQNXGNRFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)NC(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-cyanophenyl)pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)


![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)